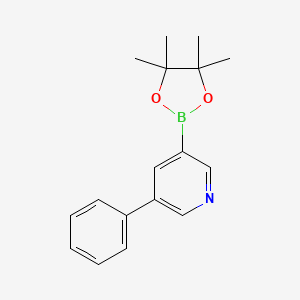

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pyridine core with a phenyl substituent at position 3 and a pinacol boronate ester at position 4. This compound is critical in medicinal chemistry, particularly in the synthesis of kinase inhibitors, as evidenced by its use in producing thieno[3,2-c]pyrazol-3-amine derivatives targeting glycogen synthase kinase 3α (GSK-3α) . The compound’s purity is reported as 99.9% (HPLC), with moderate synthetic yields of 12.7–15.7% in coupling reactions .

Properties

IUPAC Name |

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFQXEHKPNULNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726159 | |

| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-07-8 | |

| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Analogs

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₅BFNO₂; MW 223.05): The fluorine substituent at position 3 introduces electron-withdrawing effects, enhancing reactivity in cross-couplings. This compound is classified as an irritant (Xi) with WGK 3 hazard rating . Compared to the phenyl analog, its lower molecular weight and electronic activation may improve coupling efficiency, though direct yield comparisons are unavailable.

- Its collision cross-section and steric profile differ significantly from the phenyl analog, likely affecting substrate compatibility .

Trifluoromethyl-Substituted Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (C₁₂H₁₅BF₃NO₂; MW 273.06): This derivative’s trifluoromethyl group increases hydrophobicity and metabolic stability, making it valuable in drug design. Its molecular weight is 13% lower than the phenyl analog, which may improve solubility in organic solvents .

Positional Isomers

- Similarity scoring (0.89 vs. 0.84 for other isomers) highlights structural distinctions impacting reactivity .

Physicochemical Properties

Biological Activity

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. It incorporates a pyridine ring and a dioxaborolane moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO4 |

| Molecular Weight | 337.242 g/mol |

| CAS Number | 1093878-43-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles, potentially influencing enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay. These studies suggest that the incorporation of the dioxaborolane moiety enhances the compound's ability to scavenge free radicals .

Anti-inflammatory Effects

Study on DYRK1A Inhibition

Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed using various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds were tested at multiple concentrations (0.1 to 100 µM), revealing that some derivatives maintained cell viability while exhibiting significant inhibitory activity against targeted kinases .

Scientific Research Applications

a. Cross-Coupling Reactions

One of the primary applications of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is as a reagent in various cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. Specific reactions include:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides or vinyl halides to form biaryl compounds. The dioxaborolane moiety enhances the reactivity of the boron center, making it an effective coupling partner.

- Negishi Coupling : Similar to Suzuki coupling but utilizes organozinc reagents. The compound can facilitate the formation of carbon-carbon bonds by acting as a ligand that stabilizes the zinc species.

b. Ligand Development

The compound serves as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals such as palladium or nickel allows for enhanced catalytic activity and selectivity in various reactions, including:

- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides using palladium catalysts. The presence of this compound can improve yields and reaction conditions.

a. Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to modulate biological targets is under investigation for potential therapeutic applications:

- Anticancer Agents : Research indicates that compounds containing dioxaborolane structures may exhibit anticancer properties through mechanisms involving apoptosis induction or inhibition of cell proliferation.

b. Targeting Kinases

The compound's structure allows it to interact with specific kinases involved in cancer progression. By modifying the pyridine or phenyl groups, researchers can develop inhibitors that selectively target these enzymes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Suzuki-Miyaura Coupling | Demonstrated high yields of biaryl products using this compound as a boronic acid equivalent. |

| Study 2 | Anticancer Activity | Showed that derivatives of this compound inhibited proliferation in cancer cell lines through specific kinase inhibition. |

| Study 3 | Ligand Development | Enhanced catalytic efficiency in Heck reactions when used as a ligand with palladium catalysts compared to traditional ligands. |

Preparation Methods

Key Procedure:

- Catalyst System : Typically involves [Ir(OMe)(COD)] as the precatalyst combined with a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy).

- Reagents : Pinacolborane (HBPin) serves as the boron source.

- Conditions : Reactions are performed at elevated temperatures (~80°C) under a nitrogen atmosphere to prevent oxidation, with reaction times ranging from 1 to 16 hours depending on substrate reactivity.

This method has been successfully applied to trifluoromethyl-substituted pyridines, enabling regioselective borylation at the 5-position, as demonstrated in recent studies where the steric and electronic effects of substituents influence regioselectivity (see).

Regioselectivity and Substituent Effects

The regioselectivity of borylation depends heavily on the substitution pattern:

- 5-Position Borylation : Achieved when the pyridine bears substituents that direct the catalyst to specific sites, such as trifluoromethyl groups, which influence electronic density.

- 6-Position Borylation : Observed when steric hindrance or electronic effects favor this site, especially with small substituents at the 4-position.

Research indicates that the presence of groups like halogens, esters, or amino groups can either facilitate or hinder the borylation process, affecting yield and selectivity (see).

Preparation of the Boronic Ester Derivative

The synthesis typically proceeds through the following steps:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic Borylation | [Ir(OMe)(COD)] (1 mol%), dtbbpy, HBPin, pyridine substrate, 80°C, nitrogen atmosphere | Formation of regioselectively borylated pyridine |

| 2 | Isolation & Purification | Column chromatography, typically using silica gel with suitable eluents | Purified boronic ester derivative |

The product, 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine , is obtained with high regioselectivity and yields often exceeding 70%, depending on substrate substitution.

Notable Research Findings and Data

- Regioselectivity Control : The steric bulk of substituents and ligand choice significantly influence the site of borylation. For example, small substituents favor 6-position borylation, while larger groups direct to 5-position (see).

- Reaction Efficiency : Reactions are solvent-free or conducted in minimal solvents, enhancing sustainability and simplifying purification.

- Stability Considerations : Boronic esters at the 5-position are generally stable, whereas α-borylated pyridines tend to decompose over time, necessitating prompt purification and storage under inert conditions.

Data Summary Table

| Parameter | Observation | Reference |

|---|---|---|

| Catalyst loading | 1 mol% | |

| Boron source | HBPin | |

| Temperature | 80°C | |

| Reaction time | 1–16 hours | |

| Regioselectivity | 5-position > 6-position | |

| Yield | 70–85% |

Alternative Approaches and Recent Advances

Recent studies have explored radical-based borylation methods, such as using BH₃–NMe₃ complexes for α-borylation, offering complementary pathways especially for substrates where traditional catalysis faces limitations (see).

Summary of Preparation Methodology

The most reliable and scalable method involves:

- Using an iridium-based catalyst system with bipyridine ligands.

- Employing HBPin as the boron donor.

- Conducting the reaction under nitrogen at 80°C.

- Achieving regioselective borylation at the 5-position of trifluoromethylpyridines.

- Purifying via chromatography to isolate the boronic ester derivative.

This methodology aligns with the latest research findings and provides a robust platform for synthesizing This compound with high efficiency and selectivity.

Q & A

Q. What are the optimal synthetic conditions for 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine using Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction is the most common method for synthesizing this compound. A typical protocol involves:

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) .

- Base : 2M K₂CO₃ or Na₂CO₃ in a biphasic solvent system (toluene/EtOH or EtOH/H₂O) .

- Temperature : Reflux (105°C) for 12–24 hours.

- Substrate : 5-bromo-3-phenylpyridine coupled with pinacol borane. Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structure of this compound be validated experimentally?

- NMR : ¹H/¹³C NMR to confirm substituent positions. The boronic ester peak appears as a singlet at ~1.3 ppm (CH₃ groups) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 310.2) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement and OLEX2 for structure visualization .

Q. What purification techniques are effective for boronic ester intermediates?

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1) to separate boronic esters from Pd residues .

- Recrystallization : Dissolve in hot hexane and cool to −20°C for crystalline purity .

- HPLC : For analytical purity (>98%), employ a C18 column with acetonitrile/water (70:30) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the pyridine ring affect cross-coupling efficiency?

Substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) alter reactivity:

- Fluorine : Increases oxidative addition rate at Pd but may reduce boronate stability. Use lower temperatures (60°C) to prevent protodeboronation .

- Methoxy : Enhances solubility in polar solvents, improving coupling yields (e.g., 85% vs. 70% for unsubstituted analogs) .

- Experimental Design : Compare coupling yields using Hammett σ constants to quantify electronic effects .

Q. What strategies minimize side reactions in multi-step syntheses involving this compound?

- Protection of Boronic Ester : Use trimethylamine N-oxide to stabilize the boronate during subsequent steps .

- Sequential Coupling : Perform Sonogashira or Buchwald-Hartwig reactions before Suzuki coupling to avoid Pd interference .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to optimize reaction time and prevent over-oxidation .

Q. How can computational modeling predict catalytic cycle behavior with this boronic ester?

- DFT Studies : Calculate transition-state energies for oxidative addition and transmetallation steps using Gaussian09. Key parameters include Pd-B bond length (≈2.0 Å) and charge distribution on the pyridine ring .

- Solvent Effects : Simulate THF vs. DMF to assess solvation effects on reaction activation energy .

Q. How to resolve contradictions in reported yields for similar boronic esters?

- Variable Analysis : Systematically test catalyst loading (0.5–5 mol%), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity. For example, Cs₂CO₃ may improve yields in toluene/EtOH .

- Air Sensitivity : Ensure rigorous exclusion of oxygen (Schlenk line or glovebox) to prevent boronate oxidation .

Q. How to design bioactivity studies using this compound as a building block?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.